molecular formula C16H23NO10 B023457 D-Galactosamine pentaacetate CAS No. 76375-60-5

D-Galactosamine pentaacetate

Cat. No.: B023457
CAS No.: 76375-60-5
M. Wt: 389.35 g/mol
InChI Key: OVPIZHVSWNOZMN-IWQYDBTJSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: D-Galactosamine pentaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acetylated derivatives and deacetylated forms of D-Galactosamine .

Scientific Research Applications

D-Galactosamine pentaacetate has several applications in scientific research:

Mechanism of Action

D-Galactosamine pentaacetate exerts its effects primarily through its role in biochemical pathways:

Comparison with Similar Compounds

Uniqueness: D-Galactosamine pentaacetate is unique due to its specific acetylation pattern, which enhances its stability and makes it a preferred intermediate in chemical synthesis. Its ability to induce hepatotoxicity in experimental models also sets it apart from other similar compounds .

Biological Activity

D-Galactosamine pentaacetate, a derivative of galactosamine, has garnered attention in biochemical research due to its unique structural properties and potential applications in synthetic chemistry and biological systems. This article explores the biological activity of this compound, highlighting its synthesis, structural characteristics, and implications in various biological contexts.

Chemical Structure and Properties

This compound is characterized by the presence of five acetyl groups attached to the galactosamine backbone. This modification enhances its solubility and stability, making it a valuable chiral building block in organic synthesis. The molecular formula is C16H22N2O10C_{16}H_{22}N_{2}O_{10}, with a molecular weight of approximately 390.35 g/mol. The compound exhibits specific optical activity, which is crucial for its application in asymmetric synthesis.

Synthesis

The synthesis of this compound typically involves acetylation of D-galactosamine using acetic anhydride or acetyl chloride. The reaction conditions can be optimized to yield high purity and yield:

  • Reagents : D-galactosamine hydrochloride, acetic anhydride.
  • Conditions : Reaction at room temperature followed by purification through recrystallization or chromatography.

1. Antiviral Properties

Research indicates that D-Galactosamine derivatives exhibit antiviral activity against various viruses. A study demonstrated that certain acetylated sugars can inhibit viral replication by interfering with glycoprotein synthesis essential for viral entry into host cells. The antiviral mechanism is believed to involve modulation of host cell glycosylation pathways, which are critical for viral pathogenesis.

2. Toxicology Studies

D-Galactosamine is known for its hepatotoxic effects when administered in high doses. Studies have shown that while this compound is less toxic than its parent compound, it still poses risks at elevated concentrations. Toxicological assessments have revealed that the compound can induce liver damage, characterized by elevated liver enzymes and histopathological changes in animal models.

3. Role in Glycoconjugate Synthesis

This compound serves as a key intermediate in the synthesis of glycoconjugates, which are vital for cell-cell recognition processes and immune responses. Its role as a building block allows for the construction of complex oligosaccharides that mimic natural glycan structures involved in biological signaling.

Case Study 1: Antiviral Activity Against Influenza

A study conducted on the antiviral effects of D-Galactosamine derivatives demonstrated significant inhibition of influenza virus replication in vitro. The compound was shown to reduce viral titers by over 75% at non-cytotoxic concentrations.

Case Study 2: Hepatotoxicity Assessment

In a controlled experiment involving mice, administration of this compound at varying doses resulted in dose-dependent liver enzyme elevation. Histological examination revealed necrosis and inflammation at higher doses, underscoring the need for careful dosage consideration in therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibition of influenza virus replication
HepatotoxicityDose-dependent liver enzyme elevation
Glycoconjugate SynthesisKey intermediate for oligosaccharide synthesis

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIZHVSWNOZMN-IWQYDBTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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